molecular formula C27H29ClN6O4 B13861187 Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride

Katalognummer: B13861187
Molekulargewicht: 537.0 g/mol
InChI-Schlüssel: XWTAAGWQZDHTGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, cyano, and amide groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.

    Amidation Reactions: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.

    Coupling Reactions: Use of coupling agents to link different molecular fragments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents.

    Reduction: Reduction of cyano groups to amines using reducing agents.

    Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of amino groups may yield nitro derivatives, while reduction of cyano groups may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(3-Amino-4-(2-((4-methylphenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride
  • Ethyl 3-(3-Amino-4-(2-((4-chlorophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride

Uniqueness

Ethyl 3-(3-Amino-4-(2-((4-cyanophenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate Hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the cyano group plays a crucial role in the desired chemical or biological activity.

Eigenschaften

Molekularformel

C27H29ClN6O4

Molekulargewicht

537.0 g/mol

IUPAC-Name

ethyl 3-[[3-amino-4-[[2-(4-cyanoanilino)acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride

InChI

InChI=1S/C27H28N6O4.ClH/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-23(22(29)16-20)32(2)25(34)18-31-21-10-7-19(17-28)8-11-21;/h4-12,14,16,31H,3,13,15,18,29H2,1-2H3;1H

InChI-Schlüssel

XWTAAGWQZDHTGR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N(C)C(=O)CNC3=CC=C(C=C3)C#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.